REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].C(=O)([O-])[O-].[K+].[K+].I[CH2:17][CH2:18][CH2:19][CH3:20]>C(#N)C>[CH2:17]([O:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:2][OH:1])[CH2:18][CH2:19][CH3:20] |f:1.2.3|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
OCC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ICCCC
|
Control Type
|
AMBIENT
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 3 days and at 50° C. for 1 day
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate and 1N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The acidic aqueous layer was extracted with ethyl acetate(3×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 0.5 N sodium hydroxide (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=C(C=CC=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |